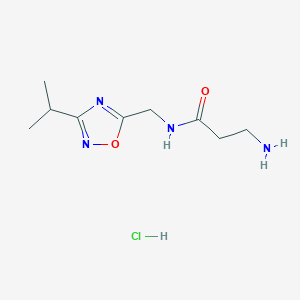

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Vue d'ensemble

Description

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1435983-61-1 . It has a molecular weight of 262.74 and is typically in a solid form . The compound is known for its purity, which is approximately 95% .

Molecular Structure Analysis

The IUPAC Name of this compound is 3-amino-N- [2- (3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide hydrochloride . The InChI Code is 1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3, (H,12,15);1H . This code is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride,” but unfortunately, there is limited information available online regarding specific applications for this compound.

Pharmacological Applications

The 1,2,4-oxadiazole ring is known to be a bioisostere of amide and is used in drug design due to its hydrolytic and metabolic stability .

Biomedical Research

Compounds with 1,2,4-oxadiazole structures have been explored for their potential antimicrobial properties against multi-drug resistant bacteria .

Energetic Materials

The oxadiazole ring system is sometimes incorporated into energetic compounds due to its high nitrogen content which can contribute to high energy release upon decomposition .

Mécanisme D'action

Target of Action

“3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is an amine derivative . Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by alkyl or aryl groups . They are involved in the formation of amino acids, the building blocks of proteins, which play a crucial role in almost all biological processes .

Biochemical Pathways

Amines are involved in many biochemical pathways, including the synthesis of proteins, enzymes, and alkaloids .

Pharmacokinetics

Amines are usually well absorbed in the body and can cross the blood-brain barrier .

Result of Action

Amines can affect a variety of physiological processes, including neurotransmission, vasodilation, and allergic responses .

Action Environment

The action, efficacy, and stability of “3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWDFNDEOVELLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

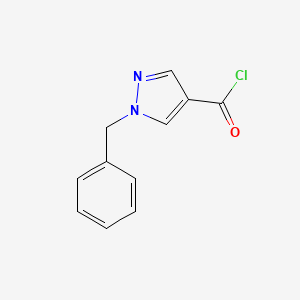

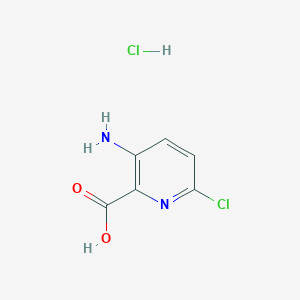

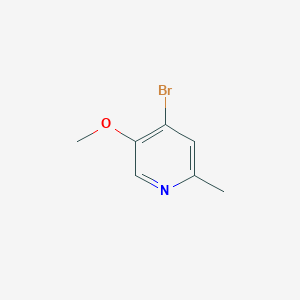

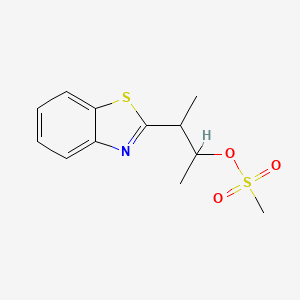

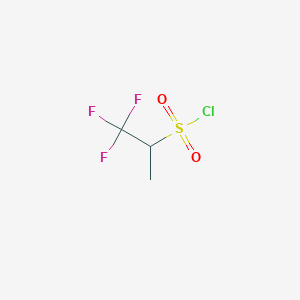

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)